molecular formula C17H22O8 B1674291 Fusarenon X CAS No. 23255-69-8

Fusarenon X

Cat. No.: B1674291
CAS No.: 23255-69-8
M. Wt: 354.4 g/mol
InChI Key: XGCUCFKWVIWWNW-CAYGJDLQSA-N
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Mechanism of Action

Target of Action

The primary targets of Fusarenon X are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow . These targets are particularly susceptible due to their high rate of protein and DNA synthesis, which this compound disrupts.

Mode of Action

This compound exerts its toxicity primarily through the inhibition of protein synthesis, followed by the disruption of DNA synthesis . It binds to ribosomes, leading to the disaggregation of eukaryotic polyribosomes at high concentrations . This disruption of protein and DNA synthesis can lead to cell death, particularly in rapidly proliferating cells.

Biochemical Pathways

This compound affects several biochemical pathways. It down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism . Interestingly, several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, are specific to this compound .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It induces apoptosis in both in vitro and in vivo studies . It causes immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is primarily found in cereals grown in temperate regions, but it can also be found worldwide because of the global transport of products . The presence of this compound in the environment, particularly in agricultural commodities, poses a significant risk to human and animal health.

Biochemical Analysis

Biochemical Properties

Fusarenon X plays a significant role in biochemical reactions. It is known to evoke a ribotoxic stress response, which inhibits protein and DNA synthesis in eukaryotic cells . The major targets of this compound are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow .

Cellular Effects

This compound has been shown to induce more severe histological alterations than other mycotoxins like Deoxynivalenol (DON). Inflammation is the hallmark of the molecular toxicity of this compound . It has been reported to cause immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves binding to ribosomes and inhibiting protein synthesis . It also disrupts DNA synthesis and induces apoptosis through the generation of reactive oxygen species . Several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, were specific to this compound .

Temporal Effects in Laboratory Settings

It is known that this compound induces more potent intestinal inflammation than DON

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound is associated with diarrhea and extensive intestinal hemorrhaging with cellular destruction in the intestinal mucosa

Metabolic Pathways

This compound is involved in several metabolic pathways. The transcriptome analysis revealed that this compound down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism .

Comparison with Similar Compounds

Fusarenon X belongs to the trichothecene family of mycotoxins, which includes other compounds such as deoxynivalenol, nivalenol, and T-2 toxin . Compared to these similar compounds, this compound is known for its higher toxicity and more potent biological effects . For instance, it induces more severe histological alterations and inflammation compared to deoxynivalenol . The unique pathways targeted by this compound, such as VDR/RXR activation and ephrin receptor signaling, distinguish it from other trichothecenes .

List of Similar Compounds:
  • Deoxynivalenol
  • Nivalenol
  • T-2 toxin
  • HT-2 toxin
  • 3-acetyldeoxynivalenol
  • 15-acetyldeoxynivalenol

This compound’s unique properties and potent biological activities make it a valuable compound for scientific research and industrial applications. Its study continues to provide insights into the mechanisms of mycotoxin action and the development of strategies to mitigate mycotoxin contamination.

Properties

IUPAC Name

[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCFKWVIWWNW-CAYGJDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Transparent solid; [HSDB]
Record name Fusarenon X
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Solubility

Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane
Record name FUSARENON X
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Mechanism of Action

These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals.
Record name FUSARENON X
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Color/Form

Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane

CAS No.

23255-69-8
Record name Fusarenon X
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Record name Fusarenone X
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Record name Fusarenon X
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Melting Point

91-92 °C
Record name FUSARENON X
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Fusarenon-X in eukaryotic cells?

A: Fusarenon-X primarily targets the peptidyl transferase center, the catalytic site of the ribosome responsible for protein synthesis. [, , ]

Q2: Does the length of the nascent polypeptide chain influence Fusarenon-X binding to the ribosome?

A: Yes, the ability of Fusarenon-X to bind to the peptidyl transferase center on polyribosomes is dependent on the length of the nascent polypeptide chain, with longer chains potentially hindering its binding. []

Q3: What are some downstream effects observed in cells exposed to Fusarenon-X?

A: Fusarenon-X exposure can induce apoptosis (programmed cell death) in various organs, particularly in the liver, kidney, and spleen. [] It can also lead to immunosuppression by depressing mitogenic responses of lymphocytes and inducing suppressor macrophages. [, ]

Q4: What is the molecular formula and weight of Fusarenon-X?

A: The molecular formula of Fusarenon-X is C17H22O8, and its molecular weight is 354.4 g/mol. []

Q5: How does the structure of Fusarenon-X relate to its activity compared to other trichothecenes?

A: Fusarenon-X belongs to the type B trichothecenes. Compared to other trichothecenes, its activity is generally considered moderate. For instance, T-2 toxin often displays higher toxicity. Studies comparing emetic potency place Fusarenon-X's potency between that of deoxynivalenol and nivalenol. []

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Fusarenon-X?

A: While detailed ADME studies are limited, research suggests that Fusarenon-X can be absorbed orally and distributed to various organs, including the liver, kidney, and spleen, where it exerts toxic effects. [, ]

Q7: What are the effects of Fusarenon-X exposure during pregnancy in animal models?

A: Studies in mice have shown that Fusarenon-X exposure during pregnancy can induce abortion, inhibit embryo implantation, and cause fetal growth retardation. These effects are dose-dependent and vary depending on the timing of exposure. []

Q8: What cell types are particularly susceptible to Fusarenon-X-induced apoptosis?

A: Fusarenon-X appears to induce apoptosis in various cell types, with notable sensitivity observed in hepatocytes around the central lobular zone of the liver, proximal tubular cells of the kidney, and hematopoietic cells in the red pulp area of the spleen. []

Q9: What in vitro models have been used to study the effects of Fusarenon-X on lymphocyte function?

A: Researchers have utilized mitogen-stimulated lymphocyte proliferation assays to investigate the immunosuppressive effects of Fusarenon-X. These studies have demonstrated that the compound inhibits both T-cell and B-cell mitogen-induced proliferation, indicating a broad immunosuppressive activity. []

Q10: Have any mechanisms of resistance to Fusarenon-X been identified?

A: Studies using yeast mutants resistant to trichodermin, another trichothecene mycotoxin, have shown that alterations in the ribosomal peptidyl transferase center can confer cross-resistance to Fusarenon-X. This suggests that mutations affecting the binding site of Fusarenon-X on the ribosome can lead to resistance. []

Q11: What are the primary toxicological concerns associated with Fusarenon-X?

A11: Fusarenon-X is a cytotoxic mycotoxin known to cause various adverse effects, including:

  • Immunosuppression: It suppresses the immune system by interfering with lymphocyte function and inducing suppressor cells. [, ]
  • Gastrointestinal disturbances: It is known to cause emesis (vomiting) in various species, including mink, pigs, and dogs. []
  • Growth retardation: Exposure during pregnancy can lead to fetal growth retardation in animal models. []
  • Apoptosis: It can induce programmed cell death in various organs, including the liver, kidney, and spleen. []

Q12: Have any long-term carcinogenic effects been observed with Fusarenon-X exposure in animal models?

A: While long-term studies in rats revealed a low overall tumor incidence, some unusual tumors were observed only in the Fusarenon-X treated groups, suggesting a potential for carcinogenic effects. [] Further research is needed to fully elucidate its carcinogenic potential.

Q13: What analytical techniques are commonly employed for the detection and quantification of Fusarenon-X in food and feed samples?

A13: Various analytical methods have been developed and validated for the analysis of Fusarenon-X. Commonly employed techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for the detection and quantification of Fusarenon-X. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of Fusarenon-X in complex matrices. [, , , , ]
  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers enhanced sensitivity and resolution compared to traditional HPLC methods, enabling the detection of Fusarenon-X at very low levels. [, , , ]

Q14: What are the key parameters considered during the validation of analytical methods for Fusarenon-X determination?

A14: Method validation is crucial for ensuring the reliability and accuracy of analytical results. Key parameters assessed during validation include:

    Q15: When was Fusarenon-X first isolated and characterized?

    A: While a specific year for its initial discovery is not provided in these articles, research on Fusarenon-X and its effects on protein synthesis dates back to at least the 1970s. []

    Q16: How does research on Fusarenon-X contribute to broader scientific understanding beyond its direct toxicological impact?

    A16: The study of Fusarenon-X extends beyond its toxicological relevance and provides valuable insights into:

    • Plant-Pathogen Interactions: Investigating its detoxification in plants, such as through glucosylation by specific UDP-glucosyltransferases, sheds light on plant defense mechanisms against fungal pathogens. []

    Q17: Is there a correlation between environmental factors and the production of Fusarenon-X by Fusarium species?

    A: Yes, research indicates that environmental factors like temperature and nutrient availability significantly influence Fusarenon-X production. For example, its production is favored at moderate temperatures (around 27°C) and enhanced by the presence of peptone or yeast extract in the growth medium. [] Similarly, precipitation patterns have been linked to varying levels of Fusarenon-X contamination in wheat. [, ]

    Q18: How does the contamination of agricultural products with Fusarenon-X affect human health?

    A18: Fusarenon-X contamination of staple foods like wheat and barley poses a potential risk to human health. Its presence can lead to food poisoning characterized by vomiting and gastrointestinal discomfort. While no direct link between Fusarenon-X and specific human diseases has been established definitively, its known toxicity raises concerns regarding its long-term impact on human health, particularly concerning its potential carcinogenicity and immunosuppressive effects.

    Q19: Can the type of cereal influence the type and quantity of Fusarium mycotoxins produced?

    A: Yes, the type of cereal substrate can influence mycotoxin production. Research shows that while rice supports the highest toxicity levels of Fusarenon-X, other grains like barley, wheat, and corn also support its production to varying degrees. [] Additionally, different Fusarium species exhibit preferences for specific cereals, impacting the profile of mycotoxins found.

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